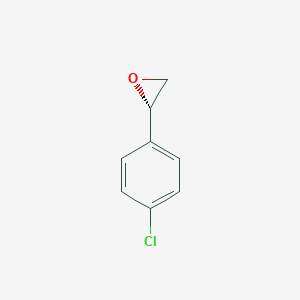

(R)-4-Chlorostyrene oxide

Description

Properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWLXNDOMYKTAD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21019-51-2 | |

| Record name | 4-Chlorostyrene oxide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021019512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(4-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROSTYRENE OXIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T123H8S6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Principles of Enantioselective Hydrolysis

Enantioselective hydrolysis using microbial enzymes has emerged as a robust strategy for resolving racemic epoxides into their enantiopure forms. This method leverages the specificity of epoxide hydrolases (EHs) to selectively hydrolyze one enantiomer of a racemic mixture, leaving the desired epoxide intact. For (R)-4-chlorostyrene oxide, the process typically involves the use of recombinant Escherichia coli cells expressing styrene oxide hydrolase (SpEH), which exhibits preferential activity toward the (S)-enantiomer.

The reaction system employs a biphasic setup, with the epoxide dissolved in n-hexane and the aqueous phase containing the bacterial cells. This configuration minimizes substrate inhibition and facilitates product recovery. Key parameters influencing the resolution efficiency include cell density, substrate concentration, pH, and reaction time. For example, in analogous systems, a cell density of 20–110 mL (OD<sub>600</sub> ≈ 10–15) and a substrate concentration of 2–4 mol/L in n-hexane yield enantiomeric excess (ee) values exceeding 99%.

Optimization of Reaction Conditions

Recent studies have demonstrated that adjusting the pH to 7.5–8.0 enhances enzymatic activity while stabilizing the epoxide against non-enzymatic hydrolysis. Additionally, maintaining a reaction temperature of 30°C ensures optimal enzyme performance without compromising stereoselectivity. A representative protocol involves:

-

Suspending E. coli (SpEH) cells in Tris buffer (50 mM, pH 7.5).

-

Adding racemic 4-chlorostyrene oxide dissolved in n-hexane.

-

Incubating the mixture at 30°C with agitation (250 rpm).

-

Monitoring ee via HPLC and terminating the reaction at ≥99% ee for the residual (R)-enantiomer.

Under these conditions, the reaction typically completes within 24–48 hours, achieving yields of 85–90% for the (R)-enantiomer.

Chemical Synthesis and Epoxidation Strategies

Epoxidation of 4-Chlorostyrene

The chemical synthesis of 4-chlorostyrene oxide begins with the epoxidation of 4-chlorostyrene. While traditional methods use peracids like meta-chloroperbenzoic acid (mCPBA), these approaches produce racemic mixtures. Asymmetric epoxidation, employing chiral catalysts such as Jacobsen’s Mn(III)-salen complexes, offers a route to enantiomerically enriched epoxides. However, the application of these catalysts to 4-chlorostyrene remains underexplored in the literature.

Preliminary investigations suggest that Jacobsen’s catalyst achieves moderate enantioselectivity (60–70% ee) for styrene derivatives under optimized conditions (e.g., –20°C, dichloromethane solvent). For 4-chlorostyrene oxide, similar conditions may yield comparable results, though further validation is required.

Chlorostyrene Precursor Synthesis

The preparation of 4-chlorostyrene, a critical precursor, involves multistep sequences. A patented method (US4650910A) outlines the synthesis of substituted styrenes via base-induced elimination of N-acyl-β-phenethylamines. For example:

-

Chloro-cyano exchange : Reacting 4-chlorobenzyl chloride with sodium cyanide yields 4-chlorobenzyl cyanide (91% yield).

-

Alkylation : Treating 4-chlorobenzyl cyanide with isopropyl bromide produces 4-chloro-α-isopropylbenzyl cyanide (97% purity).

-

Hydrogenation : Catalytic hydrogenation over Raney cobalt generates 4-chloro-α-isopropyl-β-phenethylamine (89% yield).

-

Acetylation and elimination : Acetylation followed by thermal elimination yields 4-chlorostyrene, which is subsequently epoxidized.

Comparative Analysis of Methodologies

Efficiency and Scalability

Enzymatic resolution outperforms chemical methods in enantioselectivity, achieving ≥99% ee versus 60–70% ee for asymmetric catalysis. However, chemical epoxidation offers faster reaction times (2–6 hours) compared to enzymatic processes (24–48 hours). Scalability remains a challenge for both approaches, though biphasic enzymatic systems simplify product isolation.

Economic and Environmental Considerations

The enzymatic route reduces reliance on hazardous reagents (e.g., peracids, metal catalysts) and operates under mild conditions, aligning with green chemistry principles. In contrast, asymmetric catalysis requires costly chiral ligands and stringent temperature control.

Emerging Biocatalytic Approaches

Chemical Reactions Analysis

Types of Reactions

®-4-Chlorostyrene oxide undergoes various types of chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The oxirane ring in ®-4-Chlorostyrene oxide is highly strained and thus susceptible to nucleophilic attack. Common nucleophiles include water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.

Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Substitution Reactions:

Common Reagents and Conditions

Nucleophilic Ring-Opening: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aqueous or alcoholic medium.

Reduction: Conducted under anhydrous conditions using LiAlH4 in an inert solvent like tetrahydrofuran (THF).

Substitution: Often performed using nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

Diols: Formed from the hydrolysis of the oxirane ring.

Ethers: Resulting from the reaction with alcohols.

Amino Alcohols: Produced by the reaction with amines.

Scientific Research Applications

®-4-Chlorostyrene oxide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions, which are relevant to various biological processes.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials, including adhesives, coatings, and resins.

Mechanism of Action

The mechanism of action of ®-4-Chlorostyrene oxide primarily involves the reactivity of its oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form a wide range of products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires refrigeration (0–6°C) due to flammability (Category 2 hazard) and sensitivity to thermal degradation .

- Hazards : Classified as a skin irritant (Category 2), eye irritant (Category 2A), and skin sensitizer (Category 1) .

- Applications: Utilized in nanotheranostics and polymeric hydrogels for UV-blocking materials when combined with cerium oxide nanoparticles .

Comparison with Structurally Similar Compounds

Positional Isomers: 2-, 3-, and 4-Chlorostyrene Oxides

The position of the chlorine substituent significantly impacts chemical reactivity and biological activity:

Notes:

- Enzymatic Hydrolysis : Epoxide hydrolases (EHases) from PAH-degrading bacteria exhibit preferential activity toward 3-chlorostyrene oxide , making it a superior carbon source compared to the 4-chloro derivative .

- Synthetic Utility : The 4-chloro isomer is favored in asymmetric synthesis due to its para-substitution pattern, which minimizes steric hindrance in chiral induction .

Enantiomeric Comparison: (R)- vs. (S)-4-Chlorostyrene Oxide

Comparison with Non-Chlorinated Styrene Oxide

Styrene oxide (CAS RN: 96-09-3) lacks the chlorine substituent, leading to distinct differences:

Research Findings :

- The chlorine atom in this compound reduces EHase-mediated biodegradation efficiency compared to non-chlorinated styrene oxide, impacting environmental persistence .

- The electron-withdrawing chlorine group increases electrophilicity, making the 4-chloro derivative more reactive in epoxide ring-opening reactions .

Biological Activity

(R)-4-Chlorostyrene oxide is a chiral epoxide with notable biological activity, particularly in the context of its potential applications in medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₈H₇ClO

- Molecular Weight : 154.59 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 230.4 °C

- Density : Approximately 1.283 g/cm³

As an epoxide, this compound features a three-membered cyclic ether structure, which contributes to its significant reactivity, particularly in nucleophilic addition reactions.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its potential as an anticancer agent, showing significant inhibition of cell proliferation in certain tumor types. The specific mechanisms through which it exerts these effects are still under investigation, but its structural similarity to other styrene derivatives suggests possible interactions with cellular targets .

Interaction with Biological Systems

The compound has been shown to react with nucleophiles and form adducts with amino acids and proteins. This reactivity raises concerns regarding its toxicity and metabolic pathways within biological systems. Studies have focused on its interaction with enzymes involved in detoxification processes, which are crucial for understanding its biological fate and potential therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is presented below:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Chlorostyrene | Alkene | Precursor to epoxide |

| Styrene oxide | Epoxide | Non-chiral variant |

| (S)-4-Chlorostyrene oxide | Chiral Epoxide | Enantiomer of this compound |

| 4-Fluorostyrene oxide | Epoxide | Similar reactivity but different halogen |

This table highlights the distinct chirality and biological activity profile of this compound compared to its counterparts, indicating its potential for further research in medicinal chemistry.

Co-Metabolic Transformation

A study involving Pseudomonas fluorescens ST explored the co-metabolism of 4-chlorostyrene as a substrate for biotransformation processes. The research showed that non-substituted styrene was necessary for effective co-metabolism, leading to the production of various co-products. The study optimized conditions such as cell density and pH to enhance product yields significantly .

Key findings from this research include:

- Product Yield : Approximately 6.7 g/L co-product obtained after 451 hours.

- Inhibition Factors : The presence of 4-chlorophenylacetic acid inhibited the reaction but was influenced by salt and trace elements.

This case study illustrates the compound's relevance not only in medicinal applications but also in bioremediation strategies.

The biological activity of this compound may involve several mechanisms:

- Nucleophilic Addition Reactions : Its epoxide structure allows it to participate in nucleophilic addition reactions with various biological molecules.

- Enzymatic Interactions : Research on styrene oxide isomerase suggests that similar enzymes may play a role in the metabolism of this compound, facilitating its conversion into less toxic metabolites .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing enantiomerically pure (R)-4-Chlorostyrene oxide, and how is optical purity validated?

- Methodological Answer : this compound is typically synthesized via asymmetric epoxidation of 4-chlorostyrene using chiral catalysts or biocatalysts. For example, epoxide hydrolases from Sphingomonas sp. HXN-200 have been employed to resolve racemic mixtures, achieving >93% enantiomeric excess (ee) as confirmed by chiral HPLC . Chemical methods include Sharpless epoxidation with titanium-based catalysts and tert-butyl hydroperoxide. Post-synthesis, optical purity is validated using high-performance liquid chromatography (HPLC) with chiral columns or polarimetry, with GC-MS used to confirm chemical purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structural and reactive properties?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the epoxide ring structure and substituent positions. Reactivity studies often employ LC-MS to monitor nucleophilic adduct formation (e.g., with cysteamine) and quantify reaction kinetics . Differential scanning calorimetry (DSC) can assess thermal stability, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How should this compound be stored to prevent degradation, and what safety protocols are advised?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent epoxide ring opening or polymerization. Safety data sheets (SDS) classify it as flammable (UN 1993) and recommend handling in fume hoods with nitrile gloves. Degradation products can be monitored via GC-MS, with periodic purity checks required for long-term storage .

Advanced Research Questions

Q. How do halogen substituents influence the kinetic parameters of this compound in nucleophilic reactions?

- Methodological Answer : The para-chloro group enhances electrophilicity of the epoxide, accelerating reactions with nucleophiles like cysteamine. Kinetic studies using LC-MS show a rate constant of 16.1 ± 2.08 min⁻¹ for cysteamine adduct formation, higher than styrene oxide (13.4 ± 1.88 min⁻¹) but lower than brominated analogues (29.3 ± 3.19 min⁻¹). This trend correlates with the halogen’s electron-withdrawing strength and steric effects .

Q. What experimental designs are optimal for studying this compound’s enantioselective toxicity in cellular models?

- Methodological Answer : Use CYP2E1 transgenic cell lines to mimic metabolic activation. Expose cells to 100 μM this compound and monitor glutathione (GSH) depletion over 24 hours via Ellman’s assay. Compare results with (S)-enantiomers and halogenated analogues (e.g., 4-bromo-, 4-fluorostyrene oxides) to establish structure-toxicity relationships. LC-MS can quantify reactive metabolite adducts with cellular proteins .

Q. How can contradictory data on metabolic pathways of this compound be resolved?

- Methodological Answer : Discrepancies in metabolic studies (e.g., Vmax/Km values) may arise from differences in enzyme sources (e.g., human vs. rodent CYP450 isoforms) or assay conditions (pH, temperature). Replicate experiments using standardized protocols (e.g., ISO 10993 for in vitro toxicity) and validate with isotopic labeling (e.g., ¹⁴C-tracing) to track metabolite distribution .

Q. What strategies improve enantioselectivity in catalytic systems for this compound synthesis?

- Methodological Answer : Optimize chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complexes) by modifying ligand substituents to enhance steric and electronic interactions with the chlorostyrene substrate. Biocatalytic approaches using engineered epoxide hydrolases can achieve >95% ee; directed evolution of enzymes (e.g., error-prone PCR) further improves selectivity and reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.